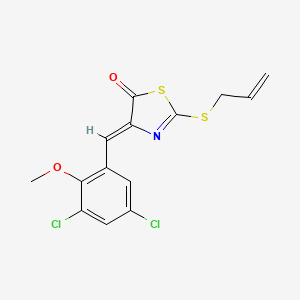![molecular formula C20H8F18O6 B5048803 Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate](/img/structure/B5048803.png)
Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to fluorination reactions. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity. The industrial synthesis also focuses on optimizing reaction conditions to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to specific enzymes or receptors, leading to modulation of biological activities. The compound’s stability and reactivity also contribute to its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with similar stability and chemical resistance.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: An organic compound with multiple fluorine atoms, used in the synthesis of high-performance polymers.
Uniqueness
Bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate stands out due to its unique combination of fluorine atoms and oxolan rings, which impart exceptional stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and thermal stability.
Propriétés
IUPAC Name |
bis[2,2-difluoro-2-(2,2,3,4,4,5,5-heptafluorooxolan-3-yl)ethyl] benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F18O6/c21-11(22,13(25)15(27,28)19(35,36)43-17(13,31)32)5-41-9(39)7-1-2-8(4-3-7)10(40)42-6-12(23,24)14(26)16(29,30)20(37,38)44-18(14,33)34/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYXUMQSZIVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C2(C(C(OC2(F)F)(F)F)(F)F)F)(F)F)C(=O)OCC(C3(C(C(OC3(F)F)(F)F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5048720.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione](/img/structure/B5048727.png)
![2,5-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5048730.png)
![4-[5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROPHENYL]MORPHOLINE](/img/structure/B5048734.png)
![N-[(2-chlorophenyl)methyl]-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide](/img/structure/B5048742.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-morpholinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5048747.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5048758.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5048770.png)
![2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5048773.png)
![[(2-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5048785.png)

![2-[1-(4,4-DIMETHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)-2-PHENYLETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5048792.png)

![(5E)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5048815.png)
